Clopyralid

Vue d'ensemble

Description

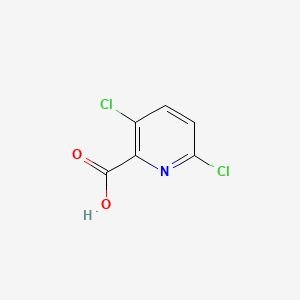

Le clopyralid, connu chimiquement sous le nom d'acide 3,6-dichloropyridine-2-carboxylique, est un herbicide sélectif utilisé principalement pour lutter contre les mauvaises herbes à feuilles larges, en particulier les chardons et les trèfles . Il appartient à la famille des herbicides de l'acide picolinique, qui comprend également des composés comme l'aminopyralid, le picloram et le triclopyr . Le this compound est connu pour son efficacité élevée dans la lutte contre les mauvaises herbes dans des cultures telles que les betteraves sucrières, les betteraves fourragères et le maïs .

Applications De Recherche Scientifique

Clopyralid has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying the behavior of chlorinated pyridines in various chemical reactions.

Biology: this compound is used to study the effects of herbicides on plant physiology and biochemistry.

Medicine: Research is ongoing to explore the potential use of this compound derivatives in pharmaceuticals.

Industry: this compound is widely used in agriculture for weed control, particularly in crops like sugar beets, maize, and fodder beets

Mécanisme D'action

Target of Action

This compound, a member of the Pyridine (Picolinic Acid) herbicide family, is primarily targeted at annual and perennial broadleaf weeds . It is particularly effective against species from the sunflower, legume, and knotweed families .

Mode of Action

This compound operates as an auxin mimic . Auxins are a type of plant hormone that regulates various aspects of plant growth and development. By mimicking auxins, this compound disrupts normal plant growth patterns. It is believed to acidify the cell wall, leading to cell elongation . At low concentrations, this compound can stimulate RNA, DNA, and protein synthesis, leading to uncontrolled cell division and disorganized growth . This eventually results in the destruction of vascular tissue .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in cell growth and division . The compound’s auxin-mimicking properties lead to an increase in RNA, DNA, and protein synthesis, causing unregulated cell division and disordered growth . This can eventually lead to the degradation of the plant’s vascular tissue .

Pharmacokinetics

This compound is relatively persistent in the environment, with an average soil half-life of 40 days . It is degraded almost entirely by microbial metabolism in soils and aquatic sediments . The compound is highly water-soluble (1,000 ppm), which, combined with its low adsorption potential, suggests it has high mobility potential .

Result of Action

The primary result of this compound’s action is the death of targeted plants. This is achieved through the disruption of normal growth patterns, leading to uncontrolled cell division, disorganized growth, and ultimately, the destruction of vascular tissue . In addition, this compound has been found to induce chromosome aberrations and DNA damage in a dose and time-dependent manner .

Action Environment

Environmental factors play a significant role in the action, efficacy, and stability of this compound. Its persistence in the environment implies that it has the potential to be highly mobile and a contamination threat to water resources and non-target plant species . No extensive offsite movement has been documented .

Analyse Biochimique

Biochemical Properties

Clopyralid functions as an auxin mimic, disrupting normal plant growth by mimicking the plant hormone auxin . This herbicide interacts with various biomolecules, including enzymes and proteins involved in cell wall acidification and elongation . At low concentrations, this compound stimulates RNA, DNA, and protein synthesis, leading to uncontrolled cell division and disorganized growth . The herbicide’s interaction with these biomolecules ultimately results in the destruction of vascular tissues in susceptible plants .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing unregulated cell division and disordered growth, which can lead to the degradation of vascular tissues . This compound affects cell signaling pathways by mimicking auxin, leading to abnormal growth patterns . Additionally, it impacts gene expression by stimulating the synthesis of RNA, DNA, and proteins . These cellular effects contribute to the herbicide’s effectiveness in controlling broadleaf weeds.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a synthetic auxin or auxin mimic . By mimicking the plant growth hormone auxin (indole acetic acid), this compound causes uncontrolled and disorganized plant growth, leading to plant death . The herbicide binds to auxin receptors, triggering a cascade of events that result in abnormal cell elongation and division . This binding interaction disrupts normal cellular processes and ultimately leads to the destruction of vascular tissues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The herbicide is known for its persistence in both soil and water systems, depending on environmental conditions . This compound’s stability allows it to remain active for extended periods, leading to long-term effects on cellular function . Studies have shown that this compound can persist in the environment for months to years, with microbial metabolism being the primary degradation mechanism . This persistence can result in prolonged exposure and potential impacts on non-target plant species.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, this compound can stimulate growth by inducing RNA, DNA, and protein synthesis . At higher concentrations, it decreases cell division and growth, leading to plant death . In animal models, this compound has been shown to have low mammalian toxicity, with no significant adverse effects observed at typical exposure levels . High doses can lead to cytotoxic and genotoxic effects, as observed in studies on Allium cepa roots .

Metabolic Pathways

This compound is not metabolized in the environment . It remains stable to hydrolysis at environmentally relevant pHs and is not significantly degraded by photodegradation in water . The primary degradation pathway for this compound is microbial metabolism in soils and aquatic sediments . This stability and persistence contribute to its effectiveness as a herbicide but also raise concerns about its potential environmental impact.

Transport and Distribution

This compound is highly soluble in water and has a high potential for leaching to groundwater . It is transported within plants through the xylem and phloem, allowing it to reach target tissues and exert its herbicidal effects . This compound’s ability to persist in dead plants and compost can lead to its accumulation in the environment, posing risks to non-target plant species . The herbicide’s transport and distribution are influenced by its chemical properties, including its solubility and volatility .

Subcellular Localization

The subcellular localization of this compound involves its interaction with specific cellular compartments and organelles. As an auxin mimic, this compound targets the cell wall, leading to acidification and elongation . It also affects the nucleus by stimulating RNA, DNA, and protein synthesis . The herbicide’s localization to these subcellular compartments is essential for its mode of action and effectiveness in controlling broadleaf weeds.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le clopyralid peut être synthétisé par différentes méthodes. Une méthode courante implique la chloration de l'acide 2-pyridinecarboxylique pour produire de l'acide 3,6-dichloropyridine-2-carboxylique . La réaction nécessite généralement un agent chlorant tel que le pentachlorure de phosphore (PCl5) ou le chlorure de thionyle (SOCl2) dans des conditions contrôlées.

Méthodes de production industrielle : Dans les milieux industriels, le this compound est souvent produit par une méthode de synthèse électrochimique. Cela implique la chloration électrochimique de l'acide pyridine-2-carboxylique, suivie de processus de concentration et de purification utilisant des technologies de concentration et de séparation par membrane . Le produit final est obtenu par des processus de concentration membranaire multi-étages pour garantir une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions : Le clopyralid subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour produire des dérivés de pyridine chlorés.

Réduction : Les réactions de réduction peuvent convertir le this compound en dérivés de pyridine moins chlorés ou non chlorés.

Substitution : Le this compound peut subir des réactions de substitution nucléophile, où les atomes de chlore sont remplacés par d'autres nucléophiles.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Des nucléophiles comme l'ammoniac (NH3) ou les amines peuvent être utilisés pour les réactions de substitution.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de pyridine chlorés et non chlorés, qui peuvent avoir des propriétés herbicides différentes .

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier le comportement des pyridines chlorées dans diverses réactions chimiques.

Biologie : Le this compound est utilisé pour étudier les effets des herbicides sur la physiologie et la biochimie des plantes.

Médecine : Des recherches sont en cours pour explorer l'utilisation potentielle de dérivés du this compound dans les produits pharmaceutiques.

Industrie : Le this compound est largement utilisé en agriculture pour lutter contre les mauvaises herbes, en particulier dans les cultures comme les betteraves sucrières, le maïs et les betteraves fourragères

5. Mécanisme d'action

Le this compound fonctionne comme un herbicide mimant l'auxine. Il mime l'hormone végétale naturelle auxine, conduisant à une division cellulaire et une croissance incontrôlées dans les plantes sensibles . À faibles concentrations, le this compound induit la synthèse de l'ARN, de l'ADN et des protéines, provoquant une division cellulaire non régulée et une croissance désordonnée . À des concentrations plus élevées, il inhibe la division cellulaire et la croissance, conduisant à la mort des plantes par la synthèse d'éthylène et d'acide abscissique . Les principales cibles moléculaires sont les récepteurs de l'auxine dans les plantes, qui régulent les voies de croissance et de développement .

Comparaison Avec Des Composés Similaires

Le clopyralid est souvent comparé à d'autres herbicides de la famille de l'acide picolinique, tels que l'aminopyralid, le picloram et le triclopyr .

Composés similaires :

Aminopyralid : Plus fortement adsorbé au sol et a un potentiel de lessivage plus faible que le this compound.

Picloram : A une demi-vie plus longue et une capacité d'adsorption plus élevée que le this compound.

Triclopyr : Mode d'action similaire mais affecte une gamme plus large d'espèces végétales.

Unicité : Le this compound est unique par sa forte solubilité dans l'eau et son faible potentiel d'adsorption, ce qui le rend très efficace pour lutter contre des mauvaises herbes à feuilles larges spécifiques tout en ayant un impact minimal sur les graminées . Son action sélective et sa persistance dans le sol en font un outil précieux dans la gestion des mauvaises herbes en agriculture .

Propriétés

IUPAC Name |

3,6-dichloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBANNPOLNYSAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | CLOPYRALID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0443 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9029221 | |

| Record name | Clopyralid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Merck Index] Colorless or white odorless solid; [ICSC] White powder; [MSDSonline], ODOURLESS WHITE OR COLOURLESS CRYSTALS. | |

| Record name | Clopyralid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4458 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CLOPYRALID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0443 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 7.85X10+3 mg/L (distilled water); 188 g/L at pH 5, 143 g/L ay pH 7; 157 g/L at pH 9, all at 20 °C, Approximately 1000 ppm in water at 25 °C, Solubility at 25 °C: > 25% w/w in methanol, acetone, xylene, Solubility (g/kg, 20 °C): acetonitrile 121, n-hexane 6, methanol 104, Solubility at 25 °C: acetone > 25 g/100 mL; methanol > 15 g/100 mL; xylene < 0.65 g/100 mL, Solubility in water at 20 °C: poor | |

| Record name | CLOPYRALID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CLOPYRALID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0443 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000012 [mmHg], 9.98X10-6 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.002 | |

| Record name | Clopyralid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4458 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CLOPYRALID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CLOPYRALID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0443 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Selective systemic herbicide, absorbed by the leaves and roots, with translocation both acropetally and basipetally, and accumulation in meristematic tissue. Exhibits an auxin type reaction. Acts on cell elongation and respiration. | |

| Record name | CLOPYRALID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid, Colorless crystals | |

CAS No. |

1702-17-6 | |

| Record name | Clopyralid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1702-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clopyralid [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001702176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinecarboxylic acid, 3,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Clopyralid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dichloropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOPYRALID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10G14M0WDH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLOPYRALID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CLOPYRALID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0443 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

151-152 °C | |

| Record name | CLOPYRALID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CLOPYRALID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0443 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does clopyralid exert its herbicidal effect?

A1: this compound is a synthetic auxin herbicide that mimics the plant growth hormone indole-3-acetic acid (IAA). [] It disrupts normal plant growth by binding to auxin receptors, leading to uncontrolled and unsustainable growth. [, ] This ultimately results in plant death.

Q2: What are the visible symptoms of this compound exposure in susceptible plants?

A2: this compound exposure typically manifests as epinasty (downward bending of leaves), leaf malformations, chlorosis (yellowing of leaves), and ultimately, necrosis (tissue death). [, , , ]

Q3: Is ethylene production involved in this compound-induced injury?

A3: Research suggests that while this compound can induce ethylene production in susceptible plants like sunflower (Helianthus annuus), this effect is not observed in tolerant species like rapeseed (Brassica napus). [, , ] This suggests that ethylene may play a role in this compound injury in some species, but other mechanisms are likely involved.

Q4: How does this compound differ from other auxinic herbicides in its effects on corn (Zea mays)?

A4: Studies show that this compound is significantly less phytotoxic to corn compared to other auxinic herbicides such as dicamba, 2,4-D, picloram, and fluroxypyr. [] this compound caused minimal damage to corn growth and development, even at higher application rates.

Q5: What is the molecular formula and weight of this compound?

A5: this compound is represented by the molecular formula C6H3Cl2NO2 and has a molecular weight of 192.01 g/mol. []

Q6: How does temperature affect the dissipation of this compound in soil?

A6: Research indicates that this compound dissipation in soil is temperature-dependent. [] Higher temperatures accelerate the breakdown process, with a half-life of 4.1 days at 30°C compared to 46.2 days at 10°C.

Q7: Does shading influence this compound degradation in field conditions?

A7: Yes, field studies have demonstrated that this compound degradation is significantly slower in shaded areas compared to unshaded areas, likely due to reduced microbial activity and photodegradation. []

Q8: How does the structure of aminopyralid, a related herbicide, compare to this compound, and what are the implications for their herbicidal activity?

A8: Aminopyralid shares a similar pyridine carboxylic acid structure with this compound but possesses an amino group instead of a chlorine atom at the 4th position. [] This structural difference contributes to aminopyralid's higher herbicidal activity, requiring lower application rates for similar control levels compared to this compound.

Q9: Does the formulation of this compound affect its efficacy in controlling honey mesquite (Prosopis glandulosa)?

A9: Studies have shown that mixtures of this compound esters with triclopyr esters generally enhance efficacy against honey mesquite compared to individual herbicides. [] For instance, a 1:1 mixture of this compound (monoethanolamine salt) and triclopyr (butoxyethyl ester) at 0.28 kg ae ha-1 each achieved high mortality rates.

Q10: How does the formulation of this compound affect its absorption by honey mesquite?

A10: Research indicates that carriers like water, diesel oil plus water, or water plus surfactant showed no significant difference in efficacy when used as this compound carriers for foliar applications on honey mesquite. []

Q11: Can this compound accumulate in compost, and what factors influence this process?

A11: Yes, this compound can accumulate in compost, especially when recycled compost is repeatedly used as a bulking agent. [] Moisture content of the recycled compost plays a significant role in this accumulation. Lower moisture content reduces accumulation, and replacing a portion of recycled compost with a different bulking agent can also mitigate excessive buildup.

Q12: What are the recommended practices for managing this compound-contaminated grass clippings?

A12: Research suggests a waiting period of up to one year after this compound application before using treated grass clippings as compost feedstock. [] This allows for sufficient degradation of the herbicide and minimizes its potential transfer to compost.

Q13: Can this compound be taken up by crops from contaminated compost?

A13: Yes, studies have shown that forage corn can absorb this compound from soil amended with contaminated compost. [] The rate and extent of uptake depend on factors such as soil type and the use of amendments like activated carbon.

Q14: Has this compound resistance been reported in weed species?

A14: Yes, resistance to this compound has been reported in various weed species, including yellow starthistle (Centaurea solstitialis) and lawn burweed (Soliva sessilis). [, ] This resistance often arises from the continuous use of this compound and other pyridine herbicides.

Q15: What is the mechanism of this compound resistance in the identified resistant yellow starthistle population?

A15: The resistant yellow starthistle population exhibits cross-resistance to this compound and other auxinic herbicides, including picloram. [] While the exact mechanism remains unclear, studies suggest that it likely involves processes beyond just differences in herbicide uptake, translocation, or metabolism.

Q16: Does the this compound-resistant lawn burweed population exhibit cross-resistance to other herbicides?

A16: Yes, the resistant lawn burweed population demonstrates cross-resistance to other auxinic herbicides like dicamba, MCPA, and picloram but not to mecoprop. [] This multiple resistance poses a significant challenge for managing this weed, necessitating alternative strategies like promoting turfgrass competition.

Q17: What analytical techniques are commonly employed for quantifying this compound in various matrices?

A17: Gas chromatography with electron capture detection (GC-ECD) is commonly used for quantifying this compound residues in soil samples. [] For compost and plant materials, liquid chromatography-tandem mass spectrometry (LC/MS/MS) has been identified as a reliable and sensitive method for this compound quantification. []

Q18: Are there alternative herbicides for controlling weeds in situations where this compound resistance is a concern?

A18: Yes, alternative herbicides with different modes of action are crucial for managing this compound-resistant weeds. For instance, in sugarbeet fields, tank mixtures of this compound with desmedipham/phenmedipham plus endothall, and the use of petroleum oil adjuvants have shown promise in controlling Canada thistle (Cirsium arvense). []

Q19: Are there any non-chemical alternatives for managing weeds in strawberry (Fragaria × ananassa) production?

A19: Yes, hand-weeding remains a viable alternative for controlling weeds in strawberry production, particularly for troublesome weeds that escape conventional control methods. [] This method, though labor-intensive, offers a non-chemical approach to weed management.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.